Cas no 866009-23-6 (5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline)

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline is a fluorinated quinazoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a quinazoline core substituted with a fluorine atom at the 5-position and a 4-fluorobenzyloxy group at the 4-position, enhancing its reactivity and binding affinity in biological systems. This compound is of interest for its potential as a kinase inhibitor or intermediate in the synthesis of bioactive molecules. The dual fluorine substitution improves metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline structure
866009-23-6 structure
商品名:5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
CAS番号:866009-23-6
MF:C15H10F2N2O
メガワット:272.249510288239
CID:5739309
PubChem ID:3607304

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline 化学的及び物理的性質

名前と識別子

    • MS-2847
    • SR-01000310073
    • 5-fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
    • AKOS005109982
    • 866009-23-6
    • SR-01000310073-1
    • 5-fluoro-4-[(4-fluorobenzyl)oxy]quinazoline
    • Quinazoline, 5-fluoro-4-[(4-fluorophenyl)methoxy]-
    • 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
    • インチ: 1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2
    • InChIKey: XSOLSTMCDHIXCP-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC2=C1C(=NC=N2)OCC1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 272.07611927g/mol
  • どういたいしつりょう: 272.07611927g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • 密度みつど: 1.340±0.06 g/cm3(Predicted)
  • ふってん: 411.0±35.0 °C(Predicted)
  • 酸性度係数(pKa): 3.48±0.43(Predicted)

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620835-10mg
5-Fluoro-4-((4-fluorobenzyl)oxy)quinazoline
866009-23-6 98%
10mg
¥934.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620835-20mg
5-Fluoro-4-((4-fluorobenzyl)oxy)quinazoline
866009-23-6 98%
20mg
¥1365.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620835-2mg
5-Fluoro-4-((4-fluorobenzyl)oxy)quinazoline
866009-23-6 98%
2mg
¥578.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620835-5mg
5-Fluoro-4-((4-fluorobenzyl)oxy)quinazoline
866009-23-6 98%
5mg
¥537.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620835-1mg
5-Fluoro-4-((4-fluorobenzyl)oxy)quinazoline
866009-23-6 98%
1mg
¥473.00 2024-04-28

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline 関連文献

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazolineに関する追加情報

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline: A Comprehensive Overview

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline, also known by its CAS number 866009-23-6, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which are well-known for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a quinazoline core with specific substituents: a fluorine atom at the 5-position and a (4-fluorophenyl)methoxy group at the 4-position. These substituents play a crucial role in determining the compound's physicochemical properties and biological activity.

The synthesis of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, ensuring higher yields and better purity. The incorporation of fluorine atoms, particularly at the 5-position, has been shown to enhance the compound's stability and bioavailability. Additionally, the (4-fluorophenyl)methoxy group at the 4-position contributes to the compound's ability to interact with various biological targets, such as kinases and other enzymes.

Recent studies have highlighted the potential of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline as a promising candidate for anti-cancer drug development. Preclinical experiments have demonstrated its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, research published in 2023 revealed that this compound exhibits potent inhibitory activity against several oncogenic kinases, including those associated with resistance to conventional chemotherapy. These findings underscore its potential as a targeted therapy for various types of cancers.

Beyond its pharmacological applications, 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline has also been explored for its role in other therapeutic areas. For example, studies have shown that it may possess anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases. Furthermore, its unique chemical structure allows for further modification, enabling researchers to explore its versatility in different biological systems.

In terms of chemical stability, 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline demonstrates remarkable resilience under various experimental conditions. This stability is attributed to the electron-withdrawing effects of the fluorine atoms and the methoxy group, which help to delocalize electron density across the molecule. Such properties are advantageous for both laboratory studies and potential large-scale production processes.

The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches have complemented experimental findings, paving the way for more efficient drug design strategies.

In conclusion, 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline, CAS number 866009-23-, represents a cutting-edge chemical entity with immense potential in pharmaceutical research. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a valuable tool in the quest for novel therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in addressing unmet medical needs across various disease areas.

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